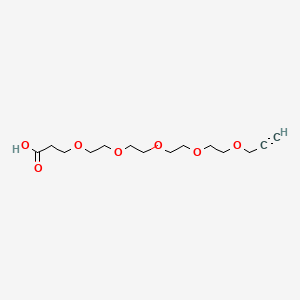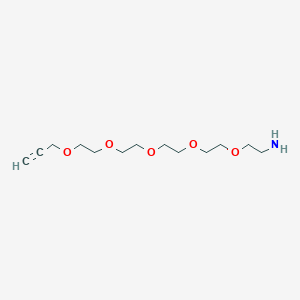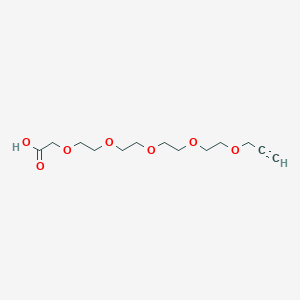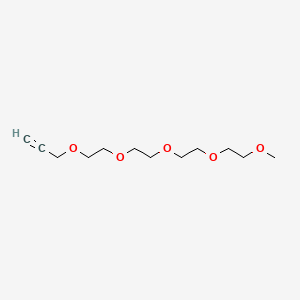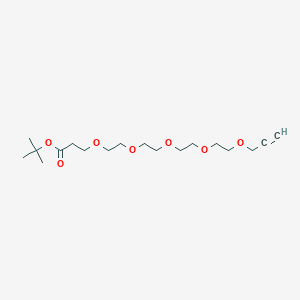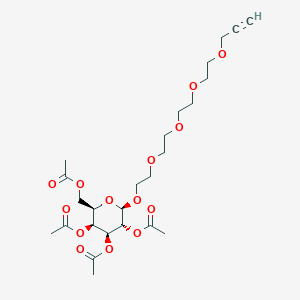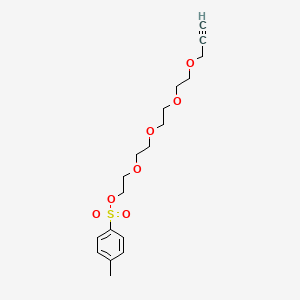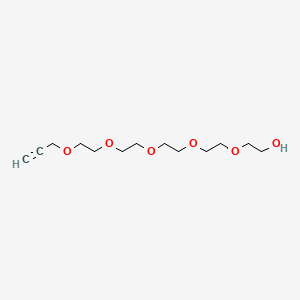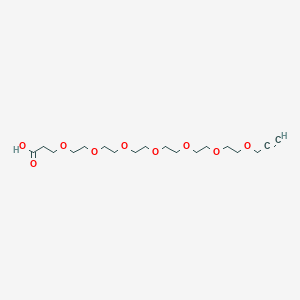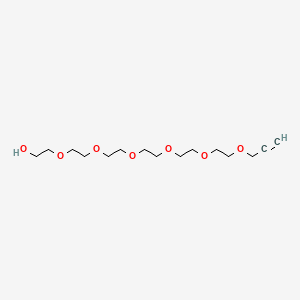![molecular formula C23H18F4N6O2S B610331 3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]- CAS No. 1248581-07-8](/img/structure/B610331.png)
3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PTC725 is a selective inhibitor of HCV 1b (Con 1) replicon. It has been shown to target the nonstructural protein 4B (NS4B).
Scientific Research Applications
Synthesis and Development Processes
Process Development in Antifungal Agents : This compound is involved in the synthesis of voriconazole, a broad-spectrum triazole antifungal agent. The synthesis process, including diastereocontrol, has been thoroughly studied, providing insights into the development of effective antifungal medications (Butters et al., 2001).
Catalytic Applications : Research has been conducted on Cp*Ir(pyridinesulfonamide)Cl precatalysts, where derivatives of pyridinesulfonamide, including compounds similar to the one , have been synthesized and assessed for their effectiveness in catalyzing transfer hydrogenation of various substrates (Ruff et al., 2016).
Antitumor and Medicinal Research
Antitumor Drug Development : Sulfonamide derivatives, closely related to the compound , have been designed and synthesized for potential use as antitumor agents with low toxicity. These compounds have shown promising results in initial toxicity and antitumor activity tests (Huang et al., 2001).
Herbicide Degradation Studies : Studies on the degradation of sulfonylurea herbicides, which include compounds structurally similar to the one you mentioned, provide insights into their breakdown and metabolism in agricultural settings. This research is crucial for understanding the environmental impact of such herbicides (Kim et al., 2003).
Molecular Docking and Computational Studies : Computational studies, including molecular docking, have been conducted on related compounds. These studies are crucial in understanding the interactions at the molecular level, which can lead to the development of new pharmaceuticals (Jayarajan et al., 2019).
Miscellaneous Applications
Corrosion Inhibition Studies : Piperidine derivatives, which share structural features with the compound , have been studied for their corrosion inhibition properties on iron. These findings are significant for industrial applications, particularly in preventing metal corrosion (Kaya et al., 2016).
Synthetic Pathways in Pharmaceutical Development : The compound has been involved in the synthesis of Nilotinib, a selective inhibitor of tyrosine kinase. Understanding its synthesis pathway is important for pharmaceutical manufacturing (Yankun et al., 2011).
properties
CAS RN |
1248581-07-8 |
|---|---|
Product Name |
3-Pyridinesulfonamide, 6-[3-cyano-6-ethyl-5-fluoro-1-(2-pyrimidinyl)-1H-indol-2-yl]-N-[(1S)-2,2,2-trifluoro-1-methylethyl]- |
Molecular Formula |
C23H18F4N6O2S |
Molecular Weight |
518.49 |
IUPAC Name |
(S)-6-(3-Cyano-6-ethyl-5-fluoro-1-(pyrimidin-2-yl)-1H-indol-2-yl)-N-(1,1,1-trifluoropropan-2-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C23H18F4N6O2S/c1-3-14-9-20-16(10-18(14)24)17(11-28)21(33(20)22-29-7-4-8-30-22)19-6-5-15(12-31-19)36(34,35)32-13(2)23(25,26)27/h4-10,12-13,32H,3H2,1-2H3/t13-/m0/s1 |
InChI Key |
OBULGMCFXOTNNK-ZDUSSCGKSA-N |
SMILES |
O=S(C1=CC=C(C(N2C3=NC=CC=N3)=C(C#N)C4=C2C=C(CC)C(F)=C4)N=C1)(N[C@@H](C)C(F)(F)F)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
PTC725; PTC-725; PTC 725; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




